molecular formula C10H11ClN2O3 B13490415 Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride

Cat. No.: B13490415
M. Wt: 242.66 g/mol
InChI Key: BZJNHQXRAIMZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-b]pyridine ring system. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves the reaction of 3a-3c with hydroxylammonium chloride in acetic anhydride in the presence of pyridine . This reaction yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates (5a-5c), which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylammonium chloride, acetic anhydride, and pyridine . Reaction conditions such as temperature, solvent, and catalyst concentrations play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylammonium chloride in acetic anhydride yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates .

Scientific Research Applications

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s chemical properties make it suitable for various industrial applications, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to its furo[2,3-b]pyridine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H10N2O3.ClH/c1-14-10(13)7-2-6-3-8(4-11)15-9(6)12-5-7;/h2-3,5H,4,11H2,1H3;1H

InChI Key

BZJNHQXRAIMZPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=C(O2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.